

Data Presentation: Quantitative Inhibitory Profile

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Compound of Interest

Compound Name: *LY2886721 hydrochloride*

Cat. No.: *B580903*

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LY2886721 is a potent inhibitor of human BACE1, but it notably lacks selectivity over the closely related aspartyl protease, BACE2.^{[1][3][4]} In fact, biochemical assays demonstrate that LY2886721 is approximately twice as potent against BACE2 as it is against BACE1.^{[1][4]} However, the compound shows high selectivity against other key aspartyl proteases such as Cathepsin D, pepsin, and renin, with negligible inhibition observed at high concentrations.^{[1][4][5]}

The inhibitory activity of LY2886721 has also been confirmed in cell-based models, where it effectively reduces A β production in both human embryonic kidney (HEK293) cells expressing mutated amyloid precursor protein (APP) and in primary neuronal cultures from PDAPP mice.^{[1][3]}

Target Enzyme/Cell Line	Parameter	Value (nM)
Recombinant Human BACE1	IC50	20.3 (SD 10.1) ^{[1][4][5]}
Recombinant Human BACE2	IC50	10.2 (SD 4.8) ^{[1][4][5]}
Cathepsin D	IC50	>100,000 ^{[1][4][5]}
Pepsin	IC50	>100,000 ^{[1][5]}
Renin	IC50	>100,000 ^{[1][5]}
HEK293Swe Cells (A β 1-40)	EC50	18.5 ^{[1][3]}
HEK293Swe Cells (A β 1-42)	EC50	19.7 ^{[1][3]}
PDAPP Neuronal Cultures	EC50	~10 ^[3]

Experimental Protocols

The following sections detail the methodologies employed to determine the inhibitory potency and selectivity of LY2886721.

Recombinant BACE1 and BACE2 Biochemical Assays

The in vitro potency of LY2886721 was determined using enzymatic assays with purified recombinant human BACE1 and BACE2.[\[1\]](#)

- Enzyme Source: Purified recombinant human BACE1 or BACE2.[\[1\]](#)
- Substrate: A synthetic fluorescence resonance energy transfer (FRET) peptide.[\[1\]](#)
- Methodology: The assays were conducted by measuring the cleavage of the FRET peptide substrate by the respective enzyme in the presence of varying concentrations of LY2886721. A 10-point inhibition curve was generated for each assay.[\[1\]](#)
- Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the concentration-response data to a four-parameter logistic equation.[\[1\]](#)

Cell-Based Assays for BACE1 Inhibition

To assess the activity of LY2886721 in a cellular context, two different cell-based models were utilized.[\[1\]](#)

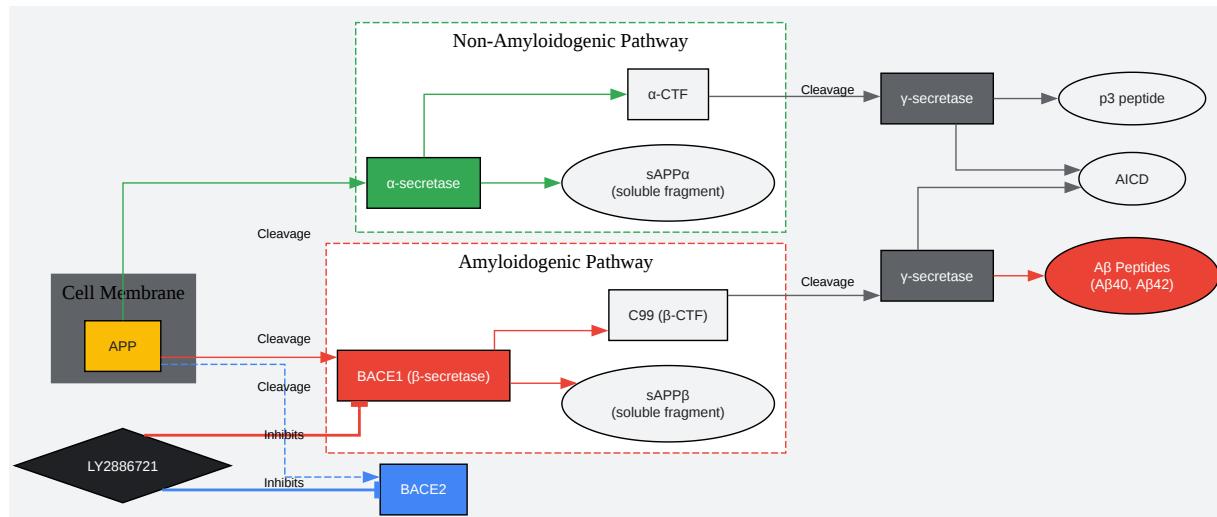
- HEK293Swe Cell Assay:
 - Cell Line: A human embryonic kidney cell line (HEK293) stably transfected to express APP751cDNA containing the Swedish (K670N/M671L) mutation (HEK293Swe).[\[1\]\[5\]](#)
 - Protocol: Cells were exposed overnight to increasing concentrations of LY2886721.[\[1\]\[3\]](#) The conditioned medium was then collected to measure the levels of secreted A β 1-40 and A β 1-42 as an index of BACE1 inhibition.[\[5\]](#)
 - Cytotoxicity Assessment: Compound cytotoxicity was evaluated in parallel using a CellTiter96 Aqueous Non-Radioactive Cell Proliferation assay to ensure that the observed reduction in A β was not due to cell death.[\[5\]](#)

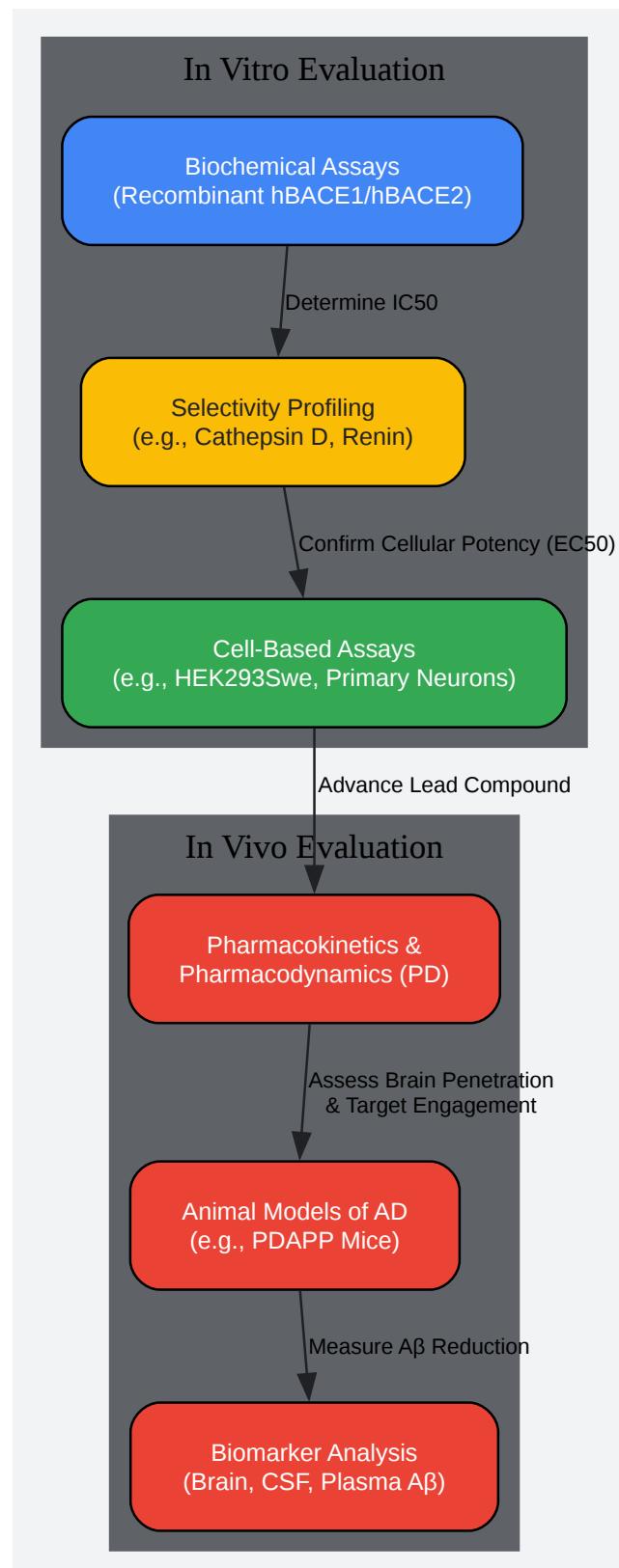
- PDAPP Mouse Primary Neuronal Culture Assay:
 - Cell Source: Primary cortical neuronal cultures were prepared from embryonic PDAPP (APPV717F) transgenic mice.[1][4]
 - Protocol: Similar to the HEK293Swe assay, neuronal cultures were exposed to a range of LY2886721 concentrations. The amount of A β secreted into the media was subsequently measured.[4]
 - Cytotoxicity Assessment: The MTT assay was used to assess any potential cytotoxicity of the compound in these primary cells.[4]

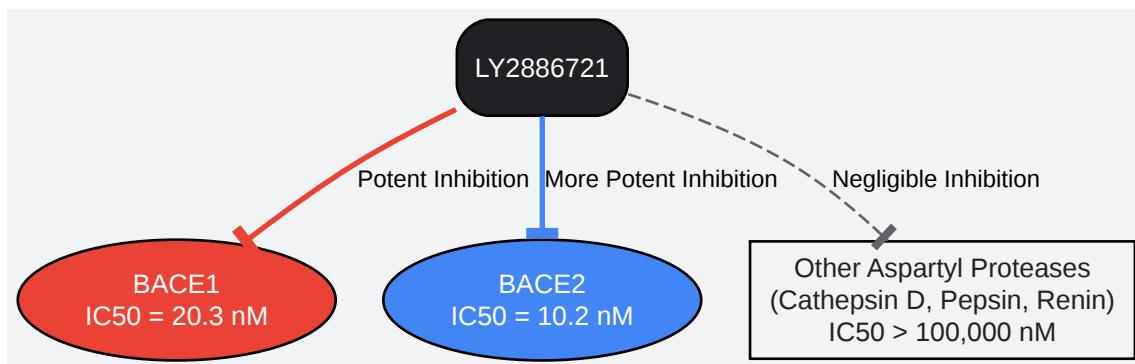
Visualizations: Pathways and Workflows

Amyloid Precursor Protein (APP) Processing Pathway

The diagram below illustrates the two main pathways for APP processing: the non-amyloidogenic pathway initiated by α -secretase and the amyloidogenic pathway initiated by BACE1. LY2886721 acts by inhibiting BACE1, thereby reducing the production of A β peptides. BACE2 can also cleave APP, but its physiological role in this process is less understood.







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